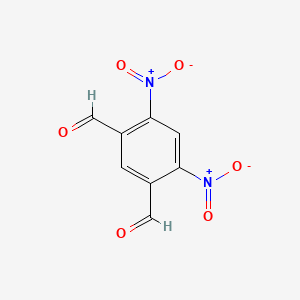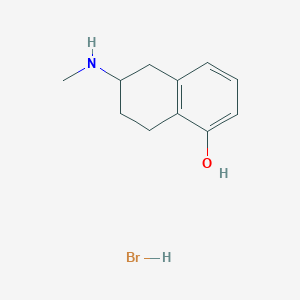
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- is a complex organotellurium compound. Tellurium is a member of the chalcogen family, which also includes oxygen, sulfur, and selenium
Méthodes De Préparation
The synthesis of Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- typically involves the reaction of p-(dimethylamino)phenyl tellurium with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide.
Reduction: Reduction reactions can convert the compound back to its elemental form.
Substitution: The dibromo groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism by which Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- exerts its effects involves its interaction with molecular targets and pathways. The compound’s tellurium center can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- can be compared with other organotellurium compounds such as:
- Tellurium, dibromo(p-(dimethylamino)phenyl)-p-methyl-
- Tellurium, dibromo(p-(dimethylamino)phenyl)-p-ethyl-
These compounds share similar chemical properties but differ in their specific substituents, which can influence their reactivity and applications. The unique combination of the dibromo and p-(dimethylamino)phenyl groups in Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- gives it distinct characteristics that make it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
66712-78-5 |
|---|---|
Formule moléculaire |
C15H17Br2NTe |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
4-[dibromo-(4-methylphenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17Br2NTe/c1-12-4-8-14(9-5-12)19(16,17)15-10-6-13(7-11-15)18(2)3/h4-11H,1-3H3 |
Clé InChI |
RQAZSHYLUDOPPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)N(C)C)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


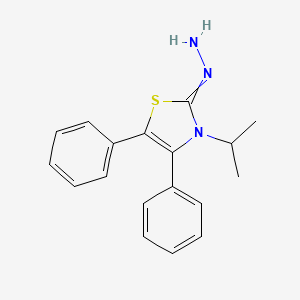
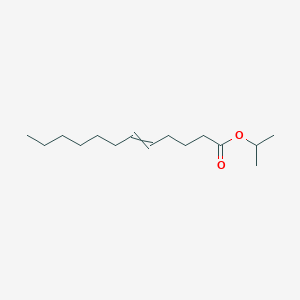
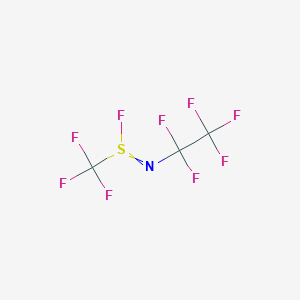

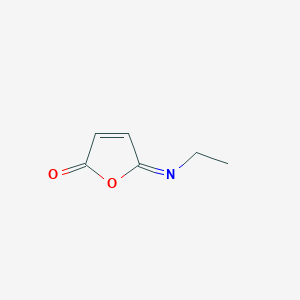


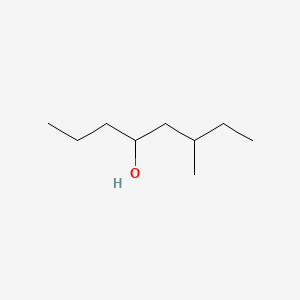
![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)


